Isaconitine;Pikraconitin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isaconitine can be synthesized through various chemical reactions involving the precursor aconitine. The synthetic route typically involves the benzoylation of aconitine to produce benzoylaconine (Isaconitine). The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of Isaconitine involves the extraction of aconitine from the roots of Aconitum carmichaeli, followed by its chemical modification. The extraction process includes steps like maceration, filtration, and purification using solvents like ethanol and methanol .
Chemical Reactions Analysis
Types of Reactions
Isaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Produces oxidized derivatives of Isaconitine.
Reduction: Results in reduced forms of the compound.
Substitution: Leads to substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isaconitine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, inflammation, and cancer
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in traditional medicine.
Mechanism of Action
Isaconitine exerts its effects through various molecular targets and pathways:
Cardiovascular Protection: Modulates ion channels and receptors in cardiac cells, leading to improved heart function.
Anti-inflammatory: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Isaconitine is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:
Aconitine: Another alkaloid from Aconitum species, known for its analgesic and anti-inflammatory properties.
Benzoylaconine: A derivative of aconitine with similar cardiovascular protective effects.
Isaconitine stands out due to its broader range of applications and more potent effects in certain therapeutic areas.
Properties
Molecular Formula |
C32H45NO10 |
---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
[(1S,5R,8R,13R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,29-,30+,31-,32+/m0/s1 |
InChI Key |
DHJXZSFKLJCHLH-QJGSWPLISA-N |
Isomeric SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Origin of Product |
United States |
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